1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
1-Benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a benzyl group at the N1 position, methyl groups at N3 and N7, and a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl substituent at the C8 position (Fig. 1). This compound belongs to a broader class of xanthine analogs, which are structurally modified to enhance receptor binding affinity, metabolic stability, or pharmacokinetic properties .
Properties
CAS No. |
941965-63-5 |
|---|---|
Molecular Formula |
C22H19ClN4O3S |
Molecular Weight |
454.93 |
IUPAC Name |
1-benzyl-8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H19ClN4O3S/c1-25-18-19(24-21(25)31-13-17(28)15-8-10-16(23)11-9-15)26(2)22(30)27(20(18)29)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
IFGUKGLAGHVZTF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by a complex structure that includes a purine base and various substituents. This article explores its biological activities, particularly its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features several notable structural elements:
- Purine Backbone : Fundamental for its biological activity.
- Benzyl Group : Enhances lipophilicity and may influence receptor binding.
- Thioether Linkage : Potentially increases stability and reactivity.
- Chlorophenyl Group : May contribute to specific interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the modulation of neurotransmitter systems. The following sections detail its pharmacological properties and potential therapeutic applications.
Interaction with Serotonin Receptors
1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has been evaluated for its interactions with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). Studies suggest that it demonstrates affinity for these receptors, indicating a potential role in treating mood and anxiety disorders.
Table 1: Serotonin Receptor Affinity
| Receptor Type | Affinity (Ki value) | Implication |
|---|---|---|
| 5-HT1A | Moderate | Mood regulation |
| 5-HT2A | High | Anxiety management |
| 5-HT7 | Low | Potential therapeutic target |
These interactions suggest that derivatives of this compound could lead to new treatments for depression and anxiety disorders by modulating serotonergic signaling pathways.
Anti-inflammatory and Analgesic Properties
In addition to its serotonergic activity, derivatives of this compound have shown promise as anti-inflammatory and analgesic agents. These properties are particularly relevant in the context of chronic pain management and inflammatory conditions.
Case Studies
Research on similar compounds has provided insights into the biological activity of 1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. For instance:
Study on Antiproliferative Effects
A study investigated related purine derivatives for their antiproliferative effects in breast cancer cell lines. The findings demonstrated significant G2/M phase cell cycle arrest and induction of apoptosis in treated cells:
Table 2: Antiproliferative Activity
| Compound Name | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 52 | MCF-7 (ER+) |
| Compound B | 74 | MDA-MB-231 |
The ability to induce apoptosis suggests potential applications in cancer therapy.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with key analogs (Table 1):
Table 1. Structural Comparison of Purine Derivatives
Key Observations :
- Lipophilicity: The target compound’s benzyl and 4-chlorophenyl groups likely confer higher logP values compared to hydroxyl- or amino-substituted analogs (e.g., compound in and ), suggesting improved blood-brain barrier penetration .
- Receptor Binding: The thioether-4-chlorophenyl ketone group may mimic endogenous ligands at serotonin (5-HT6/7) or dopamine (D2) receptors, similar to dichlorophenylpiperazine derivatives in .
- Synthetic Flexibility: Brominated intermediates (e.g., ) allow for diversification via cross-coupling, whereas sulfonyl () or aminoethyl () groups offer distinct reactivity profiles.
Mechanistic Insights :
- The target compound’s 4-chlorophenyl ketone moiety mirrors the dichlorophenyl groups in potent 5-HT6/D2 ligands (e.g., compound 12 in ), which exhibit submicromolar binding affinities.
- Sulfonyl-containing analogs (e.g., compound 27 ) demonstrate irreversible binding to MLKL, whereas thioether-linked compounds (target and ) may act as reversible inhibitors or modulators.
Physicochemical and Pharmacokinetic Properties
Table 3. Physicochemical Data
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify intermediates via column chromatography to avoid cross-contamination.
Basic: How is the molecular structure validated experimentally?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): Identify aromatic protons (δ 7.2–8.1 ppm for benzyl and chlorophenyl), methyl groups (δ 3.1–3.5 ppm), and thioether protons (δ 4.2–4.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and quaternary carbons .
X-ray Crystallography : Resolve 3D conformation (e.g., bond angles of the thioether linkage and chlorophenyl orientation) .
High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₀ClN₅O₃S: 494.0942) .
Basic: What are the solubility and stability profiles under physiological conditions?
Methodological Answer:
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4). Use UV-Vis spectroscopy to quantify solubility (λmax ~260 nm for purine derivatives) .
- Stability :
- Assess hydrolytic degradation via HPLC at 37°C over 24–72 hours.
- Monitor thioether bond stability under oxidative conditions (e.g., H₂O₂ exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
